3-Tert-butyl-2-chlorocyclobut-2-en-1-one
Description
3-Tert-butyl-2-chlorocyclobut-2-en-1-one is a strained cyclic enone derivative characterized by a cyclobutene ring substituted with a tert-butyl group at the 3-position and a chlorine atom at the 2-position. Its structural uniqueness arises from the combination of a small, highly strained four-membered ring and sterically bulky substituents, which influence its reactivity and physical properties.
Properties
CAS No. |
112381-38-1 |
|---|---|
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
3-tert-butyl-2-chlorocyclobut-2-en-1-one |
InChI |
InChI=1S/C8H11ClO/c1-8(2,3)5-4-6(10)7(5)9/h4H2,1-3H3 |
InChI Key |
SMOFVWFTFPWDHC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C(=O)C1)Cl |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Table 1: Key Properties of 3-Tert-butyl-2-chlorocyclobut-2-en-1-one and Analogues
| Compound Name | Molecular Formula | Ring Strain (kcal/mol)* | Reactivity with Nucleophiles | Thermal Stability |
|---|---|---|---|---|
| This compound | C₈H₁₁ClO | High (~25–30) | Moderate (steric hindrance) | Low (decomposes >100°C) |
| 2-Chlorocyclobut-2-en-1-one | C₄H₃ClO | Very High (~35–40) | High (less steric bulk) | Very Low (decomposes at RT) |
| 3-Methyl-2-chlorocyclobut-2-en-1-one | C₅H₅ClO | High (~28–33) | Moderate-High | Moderate (stable up to 80°C) |
| Cyclobut-2-en-1-one | C₄H₄O | Extreme (~45–50) | Extremely High | Unstable (polymerizes readily) |
*Ring strain estimates are theoretical values derived from computational studies of analogous systems.
Key Findings:
Ring Strain and Reactivity :
- The tert-butyl group in this compound reduces ring strain compared to unsubstituted cyclobut-2-en-1-one, as bulky substituents slightly alleviate angular strain . However, the chlorine atom at the 2-position increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack.
- In contrast, 2-Chlorocyclobut-2-en-1-one exhibits higher reactivity due to greater ring strain and minimal steric hindrance, but it is thermally unstable and rarely isolable .
Steric Effects :
- The tert-butyl group imposes significant steric hindrance, slowing down reactions with bulky nucleophiles (e.g., Grignard reagents) compared to smaller analogues like 3-Methyl-2-chlorocyclobut-2-en-1-one.
Thermal Stability :
- This compound decomposes above 100°C, whereas its methyl-substituted counterpart remains stable up to 80°C. This suggests that larger alkyl groups marginally improve stability by dispersing ring strain.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
